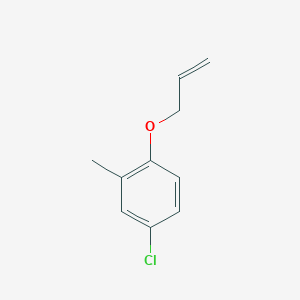![molecular formula C9H6F3N3O2 B3056118 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 691868-52-7](/img/structure/B3056118.png)
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid is a reactant used in the preparation of DPP-IV inhibitors . It’s also known as PHTPP and it blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Synthesis Analysis
The synthesis of this compound involves a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesis is between 67-93% .Molecular Structure Analysis
The molecular formula of this compound is C9H6F3N3O2 . The molecular weight is 245.16 . The structure of the compound includes both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.16 . It’s stable under exposure to extreme pH (pH 2 with H2SO4 and pH 12 with KOH and stirring for 1 h at 50 °C; after neutralization, the emission spectra were recorded) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis and Reactivity: A study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, highlighting its chemical reactivity and potential for diverse chemical modifications (Drev et al., 2014).
- Novel Fluorescent Molecule: Wu et al. (2006) found that certain derivatives of trifluoromethylated pyrazolo[1,5-a]pyrimidine, such as compound 5, exhibit novel fluorescent properties, suggesting its potential as a fluorophore for various applications (Wu et al., 2006).
Potential Biological and Medical Applications
- Angiotensin II Receptor Antagonists: Shiota et al. (1999) reported the development of pyrazolo[1,5-a]pyrimidine derivatives as potent angiotensin II receptor antagonists, highlighting their significance in managing hypertension and related cardiovascular disorders (Shiota et al., 1999).
- Anticancer and Anti-5-lipoxygenase Agents: Rahmouni et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents, indicating their therapeutic relevance in cancer and inflammatory diseases (Rahmouni et al., 2016).
- Analgesic Activity and Enzyme Inhibition: Burgart et al. (2020) developed pyrazolo[1,5-a]pyrimidinones that demonstrated pronounced analgesic activity. Specifically, the trifluoromethyl-containing analog showed selective inhibition of carboxylesterase, indicating its potential in pain management and enzyme-targeted therapies (Burgart et al., 2020).
Advanced Chemical Synthesis Techniques
- Efficient Synthesis Methods: Jismy et al. (2018) reported an efficient synthesis method for trifluoromethylated pyrazolo[1,5-a]pyrimidines, emphasizing the versatility of this compound in creating a variety of biologically interesting derivatives (Jismy et al., 2018).
- Combinatorial Library Synthesis: Dalinger et al. (2005) accomplished the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound’s utility in large-scale combinatorial chemistry applications (Dalinger et al., 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of similar compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar compounds have been used in a variety of applications, including ionic or molecular sensing, bioimaging applications, and bio-macromolecular interactions .
Action Environment
Similar compounds have shown good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-6-13-3-5(8(16)17)7(9(10,11)12)15(6)14-4/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZYEUUUQGPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377637 | |
| Record name | 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
691868-52-7 | |
| Record name | 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




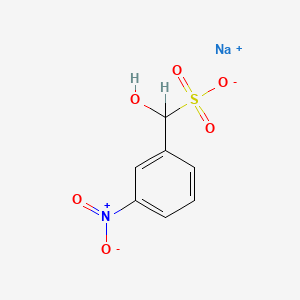

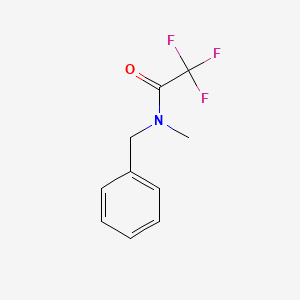
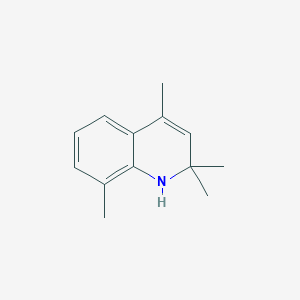
![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)

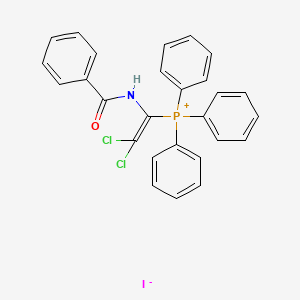


![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)

